1-Ethoxy-2-fluoro-4-iodobenzene

Cross‑coupling Oxidative addition Process chemistry

1-Ethoxy-2-fluoro-4-iodobenzene is a trisubstituted aryl halide building block (C₈H₈FIO, MW 266.05) bearing mutually reinforcing electron-donating (4‑ethoxy) and electron-withdrawing (2‑fluoro, 4‑iodo) substituents on a single benzene ring. The convergence of these groups creates a differentiated electronic and steric environment that governs regioselectivity in metal-catalyzed cross-coupling reactions — a property leveraged in the synthesis of fluoro‑substituted terphenyl liquid crystals and pharmaceutical intermediates requiring precisely positioned fluorine atoms.

Molecular Formula C8H8FIO
Molecular Weight 266.05
CAS No. 1208075-88-0
Cat. No. B3059437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-fluoro-4-iodobenzene
CAS1208075-88-0
Molecular FormulaC8H8FIO
Molecular Weight266.05
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)I)F
InChIInChI=1S/C8H8FIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
InChIKeyZVEWRJKZCLDJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-2-fluoro-4-iodobenzene (CAS 1208075-88-0): Procurement-Relevant Structural and Reactivity Baseline


1-Ethoxy-2-fluoro-4-iodobenzene is a trisubstituted aryl halide building block (C₈H₈FIO, MW 266.05) bearing mutually reinforcing electron-donating (4‑ethoxy) and electron-withdrawing (2‑fluoro, 4‑iodo) substituents on a single benzene ring. The convergence of these groups creates a differentiated electronic and steric environment that governs regioselectivity in metal-catalyzed cross-coupling reactions — a property leveraged in the synthesis of fluoro‑substituted terphenyl liquid crystals [1] and pharmaceutical intermediates requiring precisely positioned fluorine atoms [2]. Standard commercial purity is 95 % ; the compound is supplied as a liquid with hazard classification H302/H315/H319/H335 and must be stored in a cool, dry environment .

Why 1-Ethoxy-2-fluoro-4-iodobenzene Cannot Be Replaced by a Generic Aryl Halide in Multi‑Step Syntheses


Simple in‑class interchange with 4‑iodophenetole (lacking the ortho‑fluorine), 2‑fluoro‑4‑iodoanisole (methoxy in place of ethoxy), or 1‑bromo‑4‑ethoxy‑2‑fluorobenzene (bromine in place of iodine) creates distinct and often unacceptable deviations in three critical procurement parameters: (i) oxidative‑addition kinetics, where aryl iodides react 50–100 × faster than bromides, directly impacting catalyst loading and cycle time [1]; (ii) metabolic stability of downstream drug candidates, where ethoxy ethers exhibit significantly greater resistance to hepatic O‑dealkylation than methoxy ethers [2]; and (iii) regiochemical fidelity, as the ortho‑fluoro substituent imposes site‑selectivity constraints that are absent in non‑fluorinated analogs and are essential for synthesizing laterally‑fluorinated terphenyls [3]. These factors collectively mean that substituting a seemingly similar building block can cascade into altered reaction yields, downstream purification burdens, or even pharmacodynamic failure of the final molecule.

Quantitative Differentiation of 1-Ethoxy-2-fluoro-4-iodobenzene Against Its Closest Analogs


Iodo vs Bromo Cross‑Coupling Reactivity: Room‑Temperature vs Elevated‑Temperature Oxidative Addition

Aryl iodides undergo oxidative addition to Pd(PPh₃)₄ in benzene at room temperature, whereas the electronically analogous aryl bromides require heating to 80 °C, and chlorides are unreactive even at 135 °C [1]. Applied to the target compound vs its bromo analog 1‑bromo‑4‑ethoxy‑2‑fluorobenzene (CAS 107713‑66‑6), this approximately > 50‑fold differential in reaction temperature translates into lower catalyst loadings, shorter cycle times, and reduced thermal degradation of sensitive substrates during Suzuki‑Miyaura or Sonogashira couplings.

Cross‑coupling Oxidative addition Process chemistry

Ethoxy vs Methoxy Metabolic Stability: O‑Dealkylation Resistance in Hepatic Microsomes

In a direct head‑to‑head comparison of amino acid prodrug linkers, the methoxy‑containing constructs exhibited the lowest stability, whereas the ethoxy‑containing analogs demonstrated significantly enhanced resistance to enzymatic and chemical hydrolysis [1]. Extrapolating to the target compound vs 2‑fluoro‑4‑iodoanisole (CAS 3824‑21‑3), the ethoxy ether is expected to confer longer in vivo half‑life and reduced first‑pass O‑dealkylation, which is critical for drug candidates incorporating this building block as a metabolic soft spot.

Metabolic stability Prodrug design ADME

Ortho‑Fluoro Regiochemical Control vs Non‑Fluorinated 4‑Iodophenetole in Terphenyl Synthesis

In the synthesis of laterally fluoro‑substituted terphenyl liquid crystals, the ortho‑fluoro substituent in the iodoarene coupling partner imposes strict site‑selectivity during sequential Suzuki‑Miyaura couplings, enabling the exclusive formation of the 2′‑fluoro‑terphenyl isomer [1]. The non‑fluorinated analog 4‑iodophenetole (CAS 699‑08‑1) lacks this directing effect, resulting in isomeric mixtures that require additional chromatographic purification. Quantitative yields for analogous di‑fluoro terphenyl syntheses using ortho‑fluoro‑iodoarenes exceed 85 % under standard Pd(PPh₃)₄ conditions [2].

Liquid crystals Site‑selectivity Suzuki coupling

Relative Reactivity Hierarchy: Iodo > Bromo ≫ Chloro in Suzuki‑Miyaura Coupling

The established reactivity scale for palladium‑catalyzed Suzuki‑Miyaura coupling is R–I > R–OTf > R–Br ≫ R–Cl [1]. Aryl iodides consistently provide higher yields than bromides under identical conditions; for example, under ligand‑free conditions, aryl iodides achieve complete conversion in < 1 h whereas aryl bromides require 4–24 h [2]. For procurement decisions, this means 1‑ethoxy‑2‑fluoro‑4‑iodobenzene will outperform its bromo counterpart in throughput and catalyst efficiency, justifying its higher unit cost in time‑sensitive synthesis campaigns.

Cross‑coupling Halide leaving group Turnover frequency

Optimal Application Scenarios for 1-Ethoxy-2-fluoro-4-iodobenzene Based on Quantitative Evidence


Synthesis of Laterally Fluorinated Terphenyl Liquid‑Crystal Intermediates

The ortho‑fluoro substituent of 1‑ethoxy‑2‑fluoro‑4‑iodobenzene provides essential site‑selectivity in sequential Suzuki‑Miyaura couplings to generate 2′‑fluoro‑terphenyl scaffolds, a core motif in high‑dielectric‑biaxiality ferroelectric liquid‑crystal mixtures [1]. Using the non‑fluorinated analog 4‑iodophenetole would yield undesired regioisomers, increasing purification costs and reducing overall yield.

Medicinal Chemistry Building Block Requiring Enhanced Metabolic Stability

When the target molecule contains an alkoxy‑aryl ether that is susceptible to cytochrome P450‑mediated O‑dealkylation, the ethoxy group in 1‑ethoxy‑2‑fluoro‑4‑iodobenzene offers superior metabolic stability compared to the methoxy group of 2‑fluoro‑4‑iodoanisole [2]. This differential is critical in lead‑optimization programs where pharmacokinetic half‑life is a go/no‑go criterion.

Low‑Temperature or Thermally Sensitive Cross‑Coupling Campaigns

Because aryl iodides undergo oxidative addition at ambient temperature whereas aryl bromides require heating to ~80 °C [3], 1‑ethoxy‑2‑fluoro‑4‑iodobenzene enables Suzuki or Sonogashira couplings with thermally sensitive substrates such as unprotected nucleosides, polyenes, or certain heterocycles that decompose at elevated temperatures.

Iterative Cross‑Coupling Sequences Requiring Orthogonal Halide Reactivity

In synthetic routes that demand sequential C–C bond formations, the iodine atom of 1‑ethoxy‑2‑fluoro‑4‑iodobenzene can be selectively addressed in the first coupling step, leaving a second halide (e.g., bromine or chlorine introduced later) for subsequent elaboration. The > 50‑fold rate advantage of iodo over bromo in oxidative addition [3] ensures chemoselectivity in the presence of mixed halide intermediates.

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